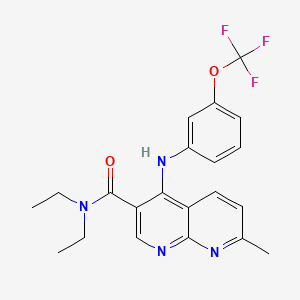

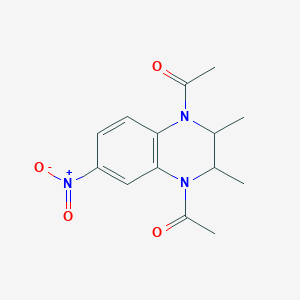

N,N-diethyl-7-methyl-4-((3-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Comprehensive Analysis of N,N-diethyl-7-methyl-4-((3-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridine-3-carboxamide

Synthesis Analysis

The synthesis of related N,N-dialkyl-1,8-naphthyridine-3-carboxamides involves the treatment of 2-aminonicotinic acid with ethyl N,N-dialkylmalonamate and phosphorus oxychloride to obtain various intermediates, which are further reacted with primary amines to yield a mixture of isomeric compounds . These synthetic pathways could potentially be adapted to synthesize the compound by incorporating the appropriate trifluoromethoxyphenylamine and methyl groups at the relevant positions.

Molecular Structure Analysis

While the papers do not provide specific information on the molecular structure of this compound, they do discuss the structure of similar naphthyridine derivatives. The presence of substituents on the naphthyridine core can significantly influence the compound's biological activity, as seen in the pharmacological screening of various substituted derivatives . The trifluoromethoxy and amino groups in the compound of interest are likely to affect its binding to biological targets, thereby modulating its activity.

Chemical Reactions Analysis

The chemical reactivity of naphthyridine derivatives is influenced by the substituents present on the core structure. The papers describe reactions such as cyclocondensation and treatment with amines to introduce various functional groups . These reactions are crucial for the diversification of the naphthyridine scaffold and the optimization of pharmacological properties.

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Antibacterial Activity

Several studies have synthesized and evaluated the antibacterial activities of naphthyridine derivatives. For instance, compounds with specific substituents at the C-7 position have demonstrated significant antibacterial potency against both in vitro and in vivo models, indicating their potential as novel antibacterial agents. The structure-activity relationships established in these studies suggest that the N-1 substituents and the amino- or hydroxy-substituted cyclic amino groups play critical roles in their antibacterial efficacy (Egawa et al., 1984).

NK(1) Receptor Antagonists

Research into axially chiral 1,7-naphthyridine-6-carboxamide derivatives has demonstrated their effectiveness as orally active tachykinin NK(1) receptor antagonists. The synthesis, antagonistic activity, and effects on bladder functions have been detailed, highlighting their potential for treating bladder function disorders. The investigation into their structure-activity relationships provides insight into the importance of stereochemistry for NK(1) receptor recognition (Natsugari et al., 1999).

Anti-inflammatory and Analgesic Agents

The synthesis of N,N-disubstituted 5-amino-N,N-diethyl-9-isopropyl [1,2,4]triazolo[4,3-a] [1,8]naphthyridine-6-carboxamides has been explored for their potent anti-inflammatory and analgesic properties. These compounds have shown to be devoid of acute gastrolesivity, offering a promising avenue for the development of safer anti-inflammatory and analgesic medications (Grossi et al., 2005).

Chemiluminescence Detection

Derivatization reagents for carboxylic acids and amines, utilizing compounds related to N,N-diethyl-7-methyl-4-((3-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridine-3-carboxamide, have been developed for high-performance liquid chromatography with electrogenerated chemiluminescence detection. These advancements provide sensitive and selective methods for the detection of carboxylic acids and amines (Morita & Konishi, 2002).

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These studies contribute to the ongoing search for effective anticancer agents by providing valuable insights into the structure-activity relationships of these compounds (Deady et al., 2003).

Mecanismo De Acción

Propiedades

IUPAC Name |

N,N-diethyl-7-methyl-4-[3-(trifluoromethoxy)anilino]-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N4O2/c1-4-28(5-2)20(29)17-12-25-19-16(10-9-13(3)26-19)18(17)27-14-7-6-8-15(11-14)30-21(22,23)24/h6-12H,4-5H2,1-3H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMCOHOIDSVPJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)OC(F)(F)F)C=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2516505.png)

![Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2516508.png)

![3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2516512.png)

![3-[(3-Cyanoanilino)sulfonyl]-2-methylpropanoic acid](/img/structure/B2516514.png)

![1-[1-(4-Bromophenyl)propyl]piperazine](/img/structure/B2516517.png)

![(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2516519.png)

![4-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2516520.png)

![2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B2516526.png)

![1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2516527.png)